
Technical Whitepaper: 3-(Methylthio)hexanal –
Structural Dynamics, Synthesis, and Application

Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 3-(Methylthio)hexanal

CAS No.: 38433-74-8

Cat. No.: B1587155 Get Quote

Executive Summary
3-(Methylthio)hexanal (3-MTH) represents a critical class of sulfur-containing volatiles known

as

-thioaldehydes.[1] Unlike simple aliphatic aldehydes, the introduction of a methylthio group at
the C3 position creates a stereogenic center and significantly alters the molecule's electron
density and organoleptic profile. Widely recognized for its potent "green," savory, and tropical
sensory characteristics, 3-MTH serves as a high-value intermediate in the synthesis of complex
flavorants and a functional probe in olfactory receptor research. This guide details its
physicochemical properties, validated synthetic pathways, and reactivity profiles.

Structural Characterization & Physicochemical
Profile[2]
Molecular Architecture
The core structure of 3-MTH consists of a six-carbon aldehyde chain with a methylsulfenyl

substituent at the beta position. The molecule possesses one chiral center at C3, existing as a

racemic mixture in standard synthetic preparations. The sulfur atom introduces significant

polarizability, affecting both solubility and receptor binding affinity.
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Key Structural Features:

Electrophilic Center: The C1 aldehyde carbonyl is susceptible to nucleophilic attack (e.g.,

reduction, acetalization).

Nucleophilic Center: The sulfur atom at C3 is prone to oxidation (to sulfoxide/sulfone) and

alkylation.

Acidic Protons: The

-protons (C2) are acidic (

), allowing for enolization and potential racemization under basic conditions.

Physicochemical Data Table[1][3][4]
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Property Value / Description Source

IUPAC Name 3-(Methylsulfanyl)hexanal [1]

CAS Number 38433-74-8 [1][3]

Molecular Formula

C

H

OS

[1]

Molecular Weight 146.25 g/mol [1]

Appearance
Clear, colorless to pale yellow

liquid
[2]

Boiling Point
87–88 °C @ 10 mmHg (est.

206 °C @ 760 mmHg)
[1][2]

Density 0.967 – 0.968 g/cm³ @ 25 °C [2]

Refractive Index 1.475 – 1.485 @ 20 °C [2]

Solubility

Soluble in ethanol, propylene

glycol, heptane.[1][2][3]

Insoluble in water (~2.2 g/L

est).

[2]

LogP 2.12 (est) [2]

Flash Point 71.67 °C (161 °F) [2]

Synthetic Pathways & Mechanistic Insight[1][6][7]
The most robust route to 3-(Methylthio)hexanal is the Thia-Michael Addition. This reaction

leverages the soft nucleophilicity of methanethiol (or its salt) targeting the soft electrophilic

-carbon of trans-2-hexenal.

Mechanism: Base-Catalyzed Thia-Michael Addition
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The reaction proceeds via a 1,4-conjugate addition.[1] A base catalyst deprotonates the thiol

(or activates the enal), facilitating the attack of the thiolate anion on the

-carbon. The resulting enolate intermediate is protonated to yield the saturated aldehyde.

trans-2-Hexenal
+ Methanethiol

Transition State
(1,4-Attack)

Base Cat.
(Piperidine/Et3N) Enolate

Intermediate
3-(Methylthio)hexanal

(Racemic)
Protonation

Click to download full resolution via product page

Figure 1: Mechanistic pathway of the Thia-Michael addition for 3-MTH synthesis.[1]

Experimental Protocol: Catalytic Synthesis
Objective: Synthesis of 3-(Methylthio)hexanal on a 50g scale. Safety Note: Methanethiol is a

toxic gas/volatile liquid. All operations must be performed in a fume hood.

Reagent Preparation:

Charge a 3-neck round-bottom flask with trans-2-hexenal (0.34 mol, 1.0 eq) and Methanol

(150 mL).

Cool the system to 0–5 °C using an ice bath to mitigate the exotherm of the Michael

addition.

Catalyst Addition:

Add Piperidine (0.01 eq) or Triethylamine (0.05 eq) dropwise. Note: Piperidine is often

preferred for higher turnover frequencies in thia-Michael reactions [4].[1]

Thiol Introduction:

Slowly bubble Methanethiol gas (or add Sodium Methanethiolate solution, 1.1 eq) into the

reaction mixture over 60 minutes, maintaining internal temperature <10 °C.
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Causality: Controlling the addition rate prevents polymerization of the starting enal and

minimizes side reactions (e.g., 1,2-addition).

Reaction Monitoring:

Stir at room temperature for 2–4 hours.

Monitor consumption of trans-2-hexenal via TLC (Hexane:EtOAc 9:1) or GC-FID.[1]

Work-up & Purification:

Quench with dilute HCl (1M) to neutralize the base.

Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

Wash combined organics with Brine, dry over anhydrous MgSO

, and concentrate

Distillation: Purify via vacuum distillation (bp 87–88 °C @ 10 mmHg) to obtain the clear

liquid product.

Reactivity & Functional Group Transformations[1][6]
3-MTH is a versatile intermediate.[1] Its reactivity is governed by the orthogonality of the

aldehyde and sulfide moieties.

Oxidation Profiles
S-Oxidation: Treatment with stoichiometric oxidants (e.g., NaIO

or H

O

at low temp) selectively oxidizes the sulfide to the sulfoxide without over-oxidizing the
aldehyde. Further oxidation yields the sulfone.

C-Oxidation: Standard Jones oxidation or Pinnick oxidation conditions will convert the

aldehyde to 3-(methylthio)hexanoic acid, a compound found in certain cheese aromas.
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Reduction
Reduction with NaBH

in ethanol yields 3-(methylthio)hexanol, a potent flavor compound often compared to 3-
mercaptohexanol but with distinct "cooked vegetable" notes.
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Figure 2: Functional group divergence and derivative map for 3-(Methylthio)hexanal.

Biological & Sensory Relevance[1][8][9][10]
Organoleptic Profile
3-MTH is characterized by a low odor threshold and a complex profile dependent on

concentration:

High Concentration (>1 ppm): Sulfurous, onion-like, cooked potato.

Low Concentration (<100 ppb): Buttery, green, tropical fruit nuances, savory [2].

Applications: Used to restore "freshness" in processed tomato products and to add depth to

meat and coffee flavors.

Natural Occurrence
It is identified as a volatile component in various matrices, including:
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Fermented Beverages: Trace levels in wines, potentially linked to methionine metabolism or

Michael addition of methanethiol to hexenal during fermentation [5].

Tropical Fruits: Contributes to the sulfur-volatile complex in durian and passion fruit.

Analytical Methodologies
GC-MS Detection

Column: Polar phases (e.g., DB-Wax) are recommended to separate 3-MTH from non-polar

hydrocarbon interferences.

Retention Index (RI): Approx. 1475–1485 on polar columns [2].

Mass Spectrum (EI, 70eV):

Molecular Ion:

146 (often weak).

Base Peak:

61 (CH

SCH

) or similar sulfur fragments.

Diagnostic Fragments:

75, 99 (loss of methylthio group + rearrangement).

NMR Spectroscopy (Predicted)
H NMR (CDCl

, 400 MHz):

9.75 ppm (1H, t, J=2 Hz, CHO) – Diagnostic aldehyde signal.

3.10 ppm (1H, m, H-3) – Methine proton adjacent to sulfur.
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2.10 ppm (3H, s, S-CH

) – Methylthio singlet.

2.60 ppm (2H, dd, H-2) – Alpha protons.

0.92 ppm (3H, t, terminal CH

).

Handling, Stability & Safety
Stability: 3-MTH is susceptible to autoxidation (to carboxylic acid) and polymerization if

stored improperly.

Storage: Store under inert gas (Argon/Nitrogen) at 4 °C. Addition of antioxidants (e.g., BHT)

is common for commercial preparations.

Safety: Classified as an Irritant (Xi).[3] Causes serious eye irritation and skin irritation. Use

appropriate PPE (gloves, goggles) and handle in a well-ventilated area [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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